molecular formula C23H29NO2 B12909975 Methyl 2,4-dicyclohexylquinoline-3-carboxylate CAS No. 753487-76-2

Methyl 2,4-dicyclohexylquinoline-3-carboxylate

Cat. No.: B12909975
CAS No.: 753487-76-2
M. Wt: 351.5 g/mol
InChI Key: RTBHRMMMSSKGKN-UHFFFAOYSA-N
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Description

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a quinoline derivative featuring two cyclohexyl substituents at positions 2 and 4 of the aromatic ring and a methyl ester group at position 3. The methyl ester moiety may act as a prodrug, enabling hydrolysis to the corresponding carboxylic acid in vivo, which could modulate bioavailability and target engagement .

Properties

CAS No.

753487-76-2

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

methyl 2,4-dicyclohexylquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO2/c1-26-23(25)21-20(16-10-4-2-5-11-16)18-14-8-9-15-19(18)24-22(21)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3

InChI Key

RTBHRMMMSSKGKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dicyclohexylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyclohexylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .

Scientific Research Applications

Methyl 2,4-dicyclohexylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,4-dicyclohexylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural uniqueness of methyl 2,4-dicyclohexylquinoline-3-carboxylate lies in its bulky, lipophilic cyclohexyl substituents, which contrast with electron-donating or aromatic groups in related compounds. For example:

DL-Methyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate ():

  • Substituents: A methoxyphenyl group at position 4 and a partially saturated quinoline core.
  • Physicochemical Impact: The methoxy group introduces moderate polarity, while the hexahydroquinoline core reduces aromaticity, enhancing solubility compared to fully aromatic quinolines.
  • Biological Activities : Exhibits calcium channel modulation, antibacterial, and antioxidant properties .

This compound:

  • Substituents : Bulky cyclohexyl groups at positions 2 and 4.
  • Physicochemical Impact : High lipophilicity (predicted logP >5) due to cyclohexyl groups, likely reducing aqueous solubility but improving blood-brain barrier penetration.
  • Hypothesized Activities: Potential antimicrobial or CNS-targeted effects inferred from structural analogs.

Table 1: Structural and Property Comparison

Compound Core Structure Key Substituents Predicted logP Solubility (aq.) Biological Activities
This compound Aromatic quinoline 2,4-dicyclohexyl >5 Low Antimicrobial (hypothesized)
DL-Methyl 4-(4-methoxyphenyl)-... [] Hexahydroquinoline 4-(4-methoxyphenyl), 2,7,7-trimethyl ~3.5 Moderate Calcium modulation, antibacterial
Sandaracopimaric acid methyl ester [] Diterpene methyl ester N/A (non-quinoline) ~4.2 Low Not reported for quinolines

Crystallographic and Conformational Insights

The hexahydroquinoline derivative in was characterized via single-crystal X-ray diffraction, revealing a boat conformation in the dihydropyridine ring . For this compound, the aromatic quinoline core likely adopts a planar structure, with cyclohexyl groups introducing axial chirality or steric constraints affecting binding geometry.

Biological Activity

Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a bicyclic aromatic structure. Its molecular formula is C20H25NC_{20}H_{25}N, and it features a carboxylate group that enhances its solubility and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit antiviral properties, particularly against the Hepatitis B virus (HBV). For instance, methylated derivatives of quinoline-3-carboxylic acid have shown high inhibition rates of HBV replication in vitro at concentrations as low as 10 µM . The mechanism involves the inhibition of viral DNA synthesis, making these compounds potential candidates for antiviral drug development.

Antibacterial Properties

Quinolines are also recognized for their antibacterial activities. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism remains under investigation but is believed to involve disruption of bacterial DNA synthesis .

Anticancer Activity

The anticancer potential of quinoline derivatives has garnered attention due to their ability to interfere with cellular signaling pathways. This compound has shown promise in inhibiting the proliferation of cancer cells by targeting the c-Myc/Max complex, which is crucial for tumor growth . In vitro studies have reported a significant reduction in cell viability in various cancer cell lines upon treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound may inhibit enzymes involved in DNA replication and transcription.
  • Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : By interfering with specific oncogenic pathways, it can induce apoptosis in cancer cells.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against HBV-infected hepatocyte cultures. Results indicated a dose-dependent decrease in viral load with an IC50 value determined at approximately 5 µM. The compound was well-tolerated by host cells at effective concentrations .

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 15 µg/mL, indicating potent antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Activity Target IC50/MIC Mechanism
AntiviralHepatitis B Virus5 µMInhibition of viral DNA synthesis
AntibacterialStaphylococcus aureus15 µg/mLDisruption of cell membrane integrity
AnticancerVarious cancer cell linesVariesInhibition of c-Myc/Max signaling

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